(2R)-2-amino-6,6,6-trifluorohexanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-6,6,6-trifluorohexanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group at the terminal carbon of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6,6,6-trifluorohexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,6,6-trifluorohexanoic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions, often involving the use of reagents such as ammonia or amine derivatives.
Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust chiral resolution methods and efficient purification techniques is crucial to meet the stringent quality standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under thermal conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-6,6,6-trifluorohexanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds with enhanced stability and reactivity.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. The trifluoromethyl group can mimic natural substrates, allowing researchers to investigate enzyme mechanisms and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which (2R)-2-amino-6,6,6-trifluorohexanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride
- (2R)-2-amino-4,4,4-trifluorobutanoic acid hydrochloride
- (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride
Uniqueness
Compared to these similar compounds, (2R)-2-amino-6,6,6-trifluorohexanoic acid hydrochloride offers a longer carbon chain, which can influence its hydrophobicity, steric properties, and overall reactivity. This makes it particularly useful in applications where these specific properties are desired.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-6,6,6-trifluorohexanoic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "acrylonitrile", "hydrogen cyanide", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "hexanoic acid" ], "Reaction": [ "Step 1: React 2,2,2-trifluoroethylamine with acrylonitrile in the presence of hydrogen cyanide to form (2R,3S)-2-amino-3-cyanohexane.", "Step 2: Hydrolyze (2R,3S)-2-amino-3-cyanohexane with sodium hydroxide to form (2R)-2-amino-6,6,6-trifluorohexanoic acid.", "Step 3: Convert (2R)-2-amino-6,6,6-trifluorohexanoic acid to its hydrochloride salt by reacting with hydrochloric acid.", "Step 4: Reduce the hydrochloride salt of (2R)-2-amino-6,6,6-trifluorohexanoic acid using sodium borohydride in acetic acid to obtain (2R)-2-amino-6,6,6-trifluorohexanoic acid hydrochloride." ] } | |
CAS No. |
1262390-41-9 |
Molecular Formula |
C6H11ClF3NO2 |
Molecular Weight |
221.60 g/mol |
IUPAC Name |
(2R)-2-amino-6,6,6-trifluorohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)3-1-2-4(10)5(11)12;/h4H,1-3,10H2,(H,11,12);1H/t4-;/m1./s1 |
InChI Key |
DRKZIKWYFVGROA-PGMHMLKASA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CC(F)(F)F.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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